(3-Iodopyridin-4-yl)methanamine
Description
Significance of Pyridine (B92270) Ring Systems in Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. bldpharm.comsigmaaldrich.com Its prevalence is due to a combination of characteristic properties including its basicity, solubility, and ability to form hydrogen bonds. sigmaaldrich.com These features make the pyridine scaffold a "privileged" structure in medicinal chemistry, found in thousands of drug molecules. scbt.comorionpart.com The nitrogen atom in the ring is crucial, often influencing the pharmacological activity of the molecule by interacting with biological targets like enzymes. scbt.com The pyridine system is highly versatile; it can be readily converted into a vast library of derivatives with diverse functional groups, making it a fundamental building block in the synthesis of complex molecules, agrochemicals, and therapeutic agents. sigmaaldrich.com
Role of Halogen Substituents in Pyridine Chemistry, with Focus on Iodine
Halogen atoms, when attached to a pyridine ring, profoundly influence the molecule's electronic properties, reactivity, and biological activity. Traditionally viewed as simple hydrophobic moieties, halogens like chlorine, bromine, and particularly iodine can act as Lewis acids, forming directed interactions known as halogen bonds. This interaction, where the halogen atom acts as an electron density acceptor, is increasingly recognized for its strategic role in molecular recognition and drug design. chemicalbook.com
In synthetic chemistry, halogen substituents, especially iodine, are exceptionally useful. The carbon-iodine bond on a pyridine ring is a key functional handle for a variety of transformations. chemicalbook.com The iodine atom serves as an excellent leaving group, making iodo-pyridines ideal substrates for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. sigmaaldrich.com These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from relatively simple precursors. sigmaaldrich.com The regioselective installation of a halogen is therefore a vital strategy for diversifying candidate compounds in drug discovery. chemicalbook.com
Importance of Aminomethyl Functional Groups in Synthetic Strategy
The aminomethyl group (-CH₂NH₂) is another functional group of great importance in synthetic and medicinal chemistry. scantruckparts.com It provides a primary amine that is conformationally more flexible than an amino group directly attached to the aromatic ring. This primary amine is a basic and nucleophilic center, readily participating in a wide range of chemical reactions to form amides, sulfonamides, and other derivatives. sigmaaldrich.com
In drug design, the aminomethyl group can act as a crucial pharmacophore, interacting with biological targets through hydrogen bonding or ionic interactions. nih.gov The presence of this group is critical for building proteins and is a key component of amino acids, which are versatile synthetic precursors for a wide array of biologically active molecules. sigmaaldrich.comspareto.com The synthesis of molecules containing an aminomethylpyridine core is an active area of research, with various methods developed for their preparation. nih.govsigmaaldrich.com
Contextualization of (3-Iodopyridin-4-yl)methanamine within Organic Chemistry
This compound, which has been identified by the product code P000742001, is a molecule that strategically combines the key features discussed above. bldpharm.com It places a reactive iodine atom and a versatile aminomethyl group on adjacent positions (3 and 4) of the pyridine ring. This specific arrangement creates a powerful synthetic intermediate.
The compound is part of a broader class of substituted pyridines that are highly valued in chemical synthesis. Its structure is analogous to other well-studied intermediates like 2-Chloro-3-iodopyridin-4-amine and 4-Amino-3-iodopyridine, which are known to be valuable precursors in the synthesis of pharmaceuticals. sigmaaldrich.comchemicalbook.com For instance, related compounds are used to create complex heterocyclic systems like pyrrolo[3,2-c]pyridines, which have shown potential as antimycobacterial agents and CRTh2 receptor antagonists. chemicalbook.com
The dual functionality of this compound allows for sequential or orthogonal chemical modifications. The iodine at the 3-position can be utilized in cross-coupling reactions to introduce new carbon-based substituents, while the aminomethyl group at the 4-position can be derivatized to build side chains or link to other molecular fragments. This makes it a highly valuable building block for creating libraries of complex molecules for screening in drug discovery and materials science.
Data Tables
To provide context, the properties of several related, well-characterized pyridin-4-yl compounds are presented below.
Table 1: Properties of Related Pyridin-4-amine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |
|---|---|---|---|---|---|
| 4-Amino-3-iodopyridine | 88511-27-7 | C₅H₅IN₂ | 220.01 | Solid | 95-100 |
| 2-Chloro-3-iodopyridin-4-amine | 909036-46-0 | C₅H₄ClIN₂ | 254.46 | Solid | 116-117 |
Data sourced from references sigmaaldrich.comsigmaaldrich.comscbt.comchemicalbook.comchemicalbook.com.
Table 2: Properties of Related Pyridin-4-ylmethanamine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) |
|---|---|---|---|---|---|
| 4-(Aminomethyl)pyridine (B121137) | 3731-53-1 | C₆H₈N₂ | 108.14 | Liquid | 230 |
| (3-Fluoropyridin-4-yl)methanamine | 870063-62-0 | C₆H₇FN₂ | 126.13 | Oil | Not Available |
Data sourced from references sigmaaldrich.commostdiesel.com.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-Chloro-3-iodopyridin-4-amine |
| 3-Amino-4-iodopyridine |
| 3-Methyl-4-aminopyridine |
| 4-(Aminomethyl)pyridine |
| (3-Fluoropyridin-4-yl)methanamine |
| (2-Chloropyridin-4-yl)methanamine hydrochloride |
| Pyridine |
| Suzuki Coupling |
Structure
3D Structure
Properties
Molecular Formula |
C6H7IN2 |
|---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
(3-iodopyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H7IN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 |
InChI Key |
ZJKOANKAVWURKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodopyridin 4 Yl Methanamine and Its Precursors
De Novo Synthesis Approaches to the Pyridine (B92270) Core
The construction of the (3-Iodopyridin-4-yl)methanamine scaffold from acyclic precursors, known as de novo synthesis, offers a high degree of flexibility in introducing desired substituents. Classical methods such as the Hantzsch or Guareschi-Thorpe pyridine syntheses are foundational in this regard. wikipedia.orgorganic-chemistry.orgrsc.org These multicomponent reactions assemble the pyridine ring from simpler, non-cyclic starting materials. wikipedia.orgorganic-chemistry.org
Strategies for Introducing the Iodine Atom at Position 3
A direct de novo synthesis that positions an iodine atom at C-3 would necessitate the use of an iodo-substituted building block. For instance, in a Hantzsch-type synthesis, which typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), one of the precursors would need to contain an iodine atom. wikipedia.orgyoutube.comyoutube.com A hypothetical precursor could be an α-iodo-β-ketoester. However, such starting materials are often synthetically challenging to prepare and may exhibit instability, limiting the practical application of this direct approach.
Similarly, the Guareschi-Thorpe condensation, which reacts a β-dicarbonyl compound with a cyanoacetic ester and an amine source, could theoretically employ an iodo-substituted cyanoacetate (B8463686) derivative. rsc.orgorganic-chemistry.orgnih.gov The complexity and potential reactivity issues of such precursors mean that sequential functionalization of a pre-formed ring is often the more pragmatic route.
Methodologies for Installing the Aminomethyl Group at Position 4
The aminomethyl group is typically introduced by first incorporating a stable precursor group at the C-4 position during the ring-forming reaction. Common precursors include a methyl, carboxyl, or cyano group.
From a C-4 Methyl Group : A Hantzsch synthesis can be designed using an appropriate aldehyde to place a methyl group at the C-4 position of the resulting dihydropyridine (B1217469), which is subsequently aromatized. This methyl group can then be converted to the aminomethyl group through a multi-step sequence:
Oxidation of the methyl group to a carboxylic acid (isonicotinic acid derivative). google.com
Reduction of the carboxylic acid or its ester to the corresponding alcohol (a pyridinemethanol derivative). google.com
Conversion of the alcohol to a halomethyl group (e.g., chloromethyl) using reagents like thionyl chloride. google.com
Nucleophilic substitution of the halide with an amine source.
From a C-4 Cyano Group : The Guareschi-Thorpe reaction can yield pyridones with a cyano group at the C-4 position. nih.gov This cyano group can be catalytically hydrogenated to the desired aminomethyl group. Raney nickel is a common catalyst for this transformation, often performed in the presence of ammonia to suppress the formation of secondary amines. google.com
Sequential Functionalization Routes
A plausible, albeit complex, de novo route would involve a sequential strategy following the initial ring formation. A Hantzsch synthesis, for example, could be employed to create a pyridine ring with functional handles at both the C-3 and C-4 positions, such as an ester at C-3 and a methyl group at C-4. The synthesis would then proceed through a carefully orchestrated sequence of reactions:
Aromatization of the initially formed dihydropyridine ring.
Transformation of the C-3 ester into an iodo group. This could be achieved via a Hofmann or Curtius rearrangement to form an amine, followed by a Sandmeyer-type reaction using nitrite (B80452) and an iodide salt.
Concurrent or subsequent functionalization of the C-4 methyl group into an aminomethyl group as described in section 2.1.2.
This sequential approach highlights the modularity of de novo synthesis but also underscores its potential for long and complex reaction sequences compared to the modification of pre-functionalized pyridines.
Synthesis from Pre-functionalized Pyridine Derivatives
The more direct and commonly utilized approaches for synthesizing this compound involve the modification of commercially available or readily accessible pyridine derivatives. These methods can be broadly categorized into two retrosynthetic strategies: amination of a 4-halomethyl-3-iodopyridine or iodination of a 4-aminomethylpyridine.
Amination Reactions of 4-Halomethyl-3-iodopyridines
This approach involves the formation of the C4-aminomethyl bond as the final key step. The required precursor, 4-(halomethyl)-3-iodopyridine, is typically prepared from 4-methyl-3-iodopyridine (also known as 3-iodo-4-picoline).
The synthesis proceeds in two main steps:
Halogenation of the 4-methyl group : 3-Iodo-4-methylpyridine is subjected to free-radical halogenation to introduce a halogen (typically chlorine or bromine) onto the methyl group. This reaction is commonly initiated using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under UV light or with a radical initiator.
Amination : The resulting 4-(halomethyl)-3-iodopyridine is then treated with an amine source. Reaction with aqueous or alcoholic ammonia provides the primary amine, this compound. The use of excess ammonia is typical to minimize the formation of di- and tri-substituted byproducts.
| Substrate | Reagents/Conditions | Product | Yield |
| 4-Cyanopyridine (B195900) derivative | H₂, Raney Nickel, NH₃, Methanol (B129727) | 4-Aminomethylpyridine derivative | 73.1% |
| 4-(Chloromethyl)pyridine | Aqueous Ammonia | 4-(Aminomethyl)pyridine (B121137) | High |
Table 1: Representative Amination and Precursor Synthesis Reactions. Yields are indicative and based on analogous reactions. google.com
Iodination Reactions of 4-Aminomethylpyridines
This alternative strategy involves introducing the iodine atom onto the pre-formed aminomethylpyridine skeleton. The starting material is 4-(aminomethyl)pyridine, also known as 4-picolylamine.
The aminomethyl group at C-4 is an activating group that directs electrophiles to the C-3 and C-5 positions (ortho to the substituent). Therefore, direct electrophilic iodination of 4-(aminomethyl)pyridine is a viable method for introducing iodine at the desired 3-position. Various iodinating agents can be employed for this purpose. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. Alternatively, N-Iodosuccinimide (NIS) in an acidic medium can provide a milder and often more selective iodination.
A highly regioselective method for the 3-halogenation of pyridines involves the formation of Zincke imine intermediates, which can then be halogenated under mild conditions before ring-closing to the 3-halopyridine.
| Substrate | Reagents/Conditions | Product | Yield |
| 4-Aminopyridine (B3432731) | I₂, KI, H₂O₂, H₂O, elevated temp. | 4-Amino-3-iodopyridine | Moderate |
| Pyridine | 1. N-Tf Aniline, 2. NIS, 3. Aniline | 3-Iodopyridine (B74083) | High |
Table 2: Representative Iodination Reactions on Pyridine Scaffolds. Yields are indicative and based on analogous substrates.
Scalable Synthetic Protocols
Developing a synthetic route for this compound that is amenable to large-scale production requires careful consideration of reagent cost, operational safety, yield, and purification efficiency. A plausible scalable route often begins with readily available starting materials and proceeds through high-yielding steps that avoid chromatographic purification where possible.
One potential scalable pathway starts from 4-cyanopyridine. The synthesis would involve two key transformations: iodination at the 3-position and reduction of the nitrile group to a primary amine.
Iodination of a Pyridine Precursor : The direct iodination of 4-cyanopyridine can be challenging due to the deactivating effect of the cyano group. A more common industrial approach involves the iodination of a more activated precursor, like 4-aminopyridine, to give 4-amino-3-iodopyridine, followed by a Sandmeyer reaction to introduce the cyano group. An alternative involves the directed ortho-metalation of a protected 4-aminopyridine or 4-methoxypyridine (B45360) followed by quenching with an iodine source. chemicalbook.com
Reduction of the Nitrile : The final step would be the reduction of the 4-cyano-3-iodopyridine intermediate. Catalytic hydrogenation is a highly effective and scalable method for this transformation.
Table 2: Potential Scalable Synthesis of this compound
| Step | Starting Material | Key Transformation | Product |
| 1 | 4-Aminopyridine | Iodination | 4-Amino-3-iodopyridine |
| 2 | 4-Amino-3-iodopyridine | Sandmeyer Reaction | 4-Cyano-3-iodopyridine |
| 3 | 4-Cyano-3-iodopyridine | Catalytic Hydrogenation | This compound |
This interactive table outlines a potential multi-step synthesis designed for scalability.
Challenges in scaling up include managing the exothermicity of reactions, ensuring efficient mixing in large reactors, and developing robust crystallization-based purification methods to avoid costly and time-consuming chromatography.
Optimization of Reaction Conditions for Industrial Application
For a synthetic protocol to be viable on an industrial scale, each step must be rigorously optimized to maximize throughput, yield, and product quality while minimizing cost and waste.
For the synthesis of this compound, the reduction of an intermediate like 4-cyano-3-iodopyridine is a critical step to optimize. Key parameters for the catalytic hydrogenation include the choice of catalyst, hydrogen source, solvent, temperature, and pressure.
Catalyst Selection : Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. nih.gov Other options include palladium or platinum on carbon (Pd/C, Pt/C), which may offer different selectivity and activity profiles. Catalyst loading is a key variable; minimizing the amount of catalyst used without sacrificing reaction time or completion is crucial for cost-effectiveness.
Hydrogen Source : While high-pressure hydrogen gas is common, alternative hydrogen sources like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) (transfer hydrogenation) can sometimes be more practical on an industrial scale, potentially avoiding the need for specialized high-pressure reactors. nih.gov
Solvent and Temperature : The choice of solvent (e.g., methanol, ethanol (B145695), acetic acid) can significantly impact reaction rate and selectivity. Optimization involves finding a solvent that provides good solubility for the substrate and is easily removed. Reaction temperature is controlled to ensure a reasonable reaction rate without promoting side reactions or catalyst degradation.
A patent for the synthesis of a related compound, 3,5-dibromo-4-iodopyridine, highlights industrial optimization by controlling the temperature during the diazotization and iodination steps to achieve high yields (65-83%) and purity, making the process suitable for large-scale implementation. google.com The use of continuous flow reactors is another strategy that can enhance reaction efficiency, safety, and scalability for key steps like iodination.
Green Chemistry Principles in Synthesis
Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally and economically sustainable manufacturing processes.
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the final hydrogenation step, are inherently more atom-economical than stoichiometric reductions that generate large amounts of waste.
Use of Catalysis : As mentioned, employing catalytic hydrogenation with catalysts like Raney Nickel or Pd/C is a cornerstone of a green approach to producing this compound. nih.gov Catalytic methods reduce waste compared to stoichiometric reagents like sodium borohydride (B1222165) or lithium aluminum hydride.
Safer Solvents and Reagents : The selection of solvents and reagents should prioritize those with lower toxicity and environmental impact. For instance, replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyl-tetrahydrofuran or ethanol is a key consideration. A patented method for synthesizing a related diiodopyridine utilizes an "in-situ generation" of iodine from sodium iodide via oxidation, avoiding the handling of elemental iodine and improving process safety. google.com
Energy Efficiency : Optimizing reaction conditions to proceed at lower temperatures and pressures reduces energy consumption. google.com Flow chemistry can also contribute to energy efficiency by providing superior heat transfer and more precise temperature control compared to large batch reactors.
By applying these principles, the synthesis can be made safer, more efficient, and more sustainable, aligning with modern standards for chemical manufacturing.
Chemical Reactivity and Transformational Chemistry of 3 Iodopyridin 4 Yl Methanamine
Reactivity at the Iodinated Position (C-3)
The carbon-iodine bond in (3-Iodopyridin-4-yl)methanamine is the primary site of reactivity for cross-coupling reactions. The high polarizability and relatively weak nature of the C-I bond make it susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the derivatization of this compound at the C-3 position, enabling the introduction of a wide array of aryl, vinyl, and alkynyl groups. These reactions are pivotal in medicinal chemistry and materials science for the synthesis of complex molecules with tailored properties.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the C-3 position. The reaction is typically carried out in the presence of a base, which is crucial for the transmetalation step.
While specific examples for the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, general conditions for the coupling of related 3-halopyridines are well-established. These reactions often employ a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand. A variety of bases, including carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), are used in solvents like dioxane, toluene (B28343), or DMF/water mixtures. The aminomethyl group at the C-4 position might require protection depending on the reaction conditions to avoid side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodopyridine (B74083) Derivatives
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 80 | 75-95 | General Protocol |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85 | General Protocol |
| Vinylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/Water | 90 | 80-92 | General Protocol |
Note: The data in this table represents typical conditions for related 3-iodopyridine compounds and may require optimization for this compound.
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.org
Specific research findings on the Stille coupling of this compound are scarce in the reviewed literature. However, the general methodology for Stille couplings of iodopyridines is well-developed. Typical catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in non-polar solvents like toluene or dioxane. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.
Table 2: General Conditions for Stille Coupling of Iodo-Heterocycles
| Coupling Partner | Catalyst System | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | - | Toluene | 90-110 | 70-90 | harvard.edu |
| Vinyl-Sn(n-Bu)₃ | Pd₂(dba)₃ / P(furyl)₃ | - | THF | 60-80 | 75-88 | General Protocol |
| Alkynyl-Sn(n-Bu)₃ | PdCl₂(PPh₃)₂ | CuI | DMF | 50-70 | 80-95 | wikipedia.org |
Note: This table provides general conditions for Stille reactions of related iodo-heterocycles. Optimization would be necessary for this compound.
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.org It is widely used for the synthesis of substituted alkynes.
Table 3: Illustrative Conditions for Sonogashira Coupling of Halopyridine Derivatives
| Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 85-95 | scribd.com |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | Room Temp. | 90 | wikipedia.org |
| 1-Heptyne | Pd(OAc)₂ / SPhos | CuI | K₂CO₃ | Acetonitrile | 80 | 82 | General Protocol |
Note: The presented conditions are typical for Sonogashira couplings of related halopyridines and would likely require adaptation for this compound.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly useful for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds and is known for its high functional group tolerance. researchgate.net
Specific examples of Negishi coupling with this compound are not well-documented. However, the Negishi coupling of other iodopyridines has been reported. researchgate.net The organozinc reagents can be prepared in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂). The catalyst of choice is often a palladium complex with a phosphine ligand.
Table 4: General Parameters for Negishi Coupling of Aryl Iodides
| Organozinc Reagent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl-ZnCl | Pd(PPh₃)₄ | THF | 50-65 | 70-90 | organic-chemistry.org |
| Alkyl-ZnBr | Pd₂(dba)₃ / SPhos | DMF/THF | Room Temp. - 50 | 65-85 | nih.gov |
| Benzyl-ZnCl | Pd(OAc)₂ / P(o-tol)₃ | THF | 60 | 78 | General Protocol |
Note: This table outlines general conditions for Negishi couplings. The specific application to this compound would necessitate experimental optimization.
The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org It is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. organic-chemistry.org
Detailed research findings on the Kumada coupling of this compound are not prevalent in the surveyed literature. The high reactivity of Grignard reagents can sometimes lead to issues with functional group compatibility, and the aminomethyl group in the substrate might interfere with the reaction. However, with the appropriate choice of catalyst and reaction conditions, this coupling can be a viable synthetic route. Nickel catalysts, such as NiCl₂(dppp), are commonly employed, as are palladium catalysts with phosphine ligands. organic-chemistry.orgnih.gov
Table 5: Typical Conditions for Kumada Coupling of Aryl Halides
| Grignard Reagent | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylmagnesium bromide | NiCl₂(dppp) | THF / Diethyl ether | Room Temp. - 65 | 70-95 | organic-chemistry.orgarkat-usa.org |
| Methylmagnesium iodide | Pd(PPh₃)₄ | THF | 0 - Room Temp. | 60-85 | organic-chemistry.org |
| Vinylmagnesium bromide | Ni(acac)₂ | THF | 0 - Room Temp. | 75-90 | capes.gov.br |
Note: The data in this table represents general conditions for Kumada couplings and would need to be adapted and optimized for reactions involving this compound.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate through resonance. However, the presence of a good leaving group like iodine can enable substitution at the 3-position, particularly with strong nucleophiles.
In the case of this compound, a nucleophile can attack the carbon atom bearing the iodine, leading to the displacement of the iodide ion. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen. A variety of nucleophiles, including alkoxides, thiolates, and amines, can potentially be employed. The aminomethyl group at the 4-position can also influence the reactivity of the ring.
Reductive Dehalogenation
Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This transformation can be achieved using various reducing agents. For iodopyridines, catalytic hydrogenation is a common and effective method. Typically, a palladium catalyst, such as palladium on carbon (Pd/C), is used in the presence of a hydrogen source.
This reaction would convert this compound into (pyridin-4-yl)methanamine, effectively removing the iodine substituent. This can be a useful strategy in multi-step syntheses where the iodine atom is used to direct other reactions and is no longer needed in the final product.
Reactivity of the Aminomethyl Group (-CH2NH2)
The aminomethyl group at the 4-position of the pyridine ring is a primary amine, which exhibits a rich chemistry of its own. This functional group can readily undergo acylation, sulfonylation, alkylation, and condensation reactions.
Amine Acylation and Sulfonylation
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it nucleophilic, allowing it to react with acylating and sulfonylating agents.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base results in the formation of the corresponding amide. This is a common method for protecting the amine group or for introducing new functional groups.
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as toluenesulfonyl chloride, in the presence of a base yields a sulfonamide.
Table 2: Acylation and Sulfonylation of this compound
| Reactant | Reagent | Product Type |
| This compound | Acetyl chloride | Amide |
| This compound | Benzoic anhydride (B1165640) | Amide |
| This compound | Toluenesulfonyl chloride | Sulfonamide |
Alkylation Reactions
The primary amine of this compound can be alkylated by reaction with alkyl halides. This reaction can proceed through mono-, di-, and even tri-alkylation, leading to the formation of secondary, tertiary amines, and quaternary ammonium (B1175870) salts, respectively. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective alkylation.
Condensation Reactions for Imine and Schiff Base Formation
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically occurs under conditions where the water formed as a byproduct is removed, driving the equilibrium towards the product.
The reaction of this compound with an aldehyde or ketone would yield the corresponding N-((3-iodopyridin-4-yl)methyl)imine. These imines can be stable compounds or can serve as intermediates for further transformations, such as reduction to secondary amines.
Urea (B33335) and Thiourea (B124793) Formation
The primary amine functionality of this compound serves as a nucleophile, readily reacting with isocyanates and isothiocyanates to form the corresponding ureas and thioureas. These reactions are fundamental in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.
The general reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. This process is often carried out in an aprotic solvent.
Urea Formation: this compound reacts with a variety of aryl and alkyl isocyanates to yield N-substituted ureas. researchgate.net These reactions typically proceed under mild conditions and provide high yields of the desired products. The resulting urea derivatives can exhibit a range of biological activities.
Thiourea Formation: Similarly, the reaction with isothiocyanates affords thiourea derivatives. nih.gov Thioureas are known for their diverse biological properties and serve as intermediates in the synthesis of various heterocyclic compounds. nih.govarkat-usa.org The synthesis of thioureas from primary amines and isothiocyanates is a well-established transformation in organic chemistry. chemrxiv.org
Table 1: Examples of Urea and Thiourea Formation Reactions
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Aryl isocyanate | N-Aryl urea | researchgate.net |
| This compound | Alkyl isocyanate | N-Alkyl urea | nih.gov |
| This compound | Aryl isothiocyanate | N-Aryl thiourea | nih.gov |
| This compound | Alkyl isothiocyanate | N-Alkyl thiourea | qucosa.de |
Functional Group Interconversions of the Amine Moiety
The primary amine of this compound can be transformed into a wide array of other functional groups, significantly expanding its synthetic utility. fiveable.meorganic-chemistry.org These interconversions allow for the introduction of new functionalities and the construction of more complex molecular architectures. ub.eduvanderbilt.eduyoutube.com
Common functional group interconversions include:
Oxidation: Oxidation of the primary amine can lead to the formation of imines or nitriles, depending on the reaction conditions and oxidizing agent used.
Reductive Amination: The amine can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a fundamental transformation for creating peptide-like structures or introducing protecting groups.
Sulfonylation: Treatment with sulfonyl chlorides results in the formation of sulfonamides, a functional group prevalent in many pharmaceutical compounds.
Table 2: Key Functional Group Interconversions of Primary Amines
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |
| Primary Amine | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | youtube.com |
| Primary Amine | Acyl Chloride/Anhydride | Amide | organic-chemistry.org |
| Primary Amine | Sulfonyl Chloride | Sulfonamide | organic-chemistry.org |
| Primary Amine | Oxidizing Agent | Imine/Nitrile | fiveable.me |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to a variety of reactions.
N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. nih.govrsc.orgnih.gov This modification can alter the electronic properties and solubility of the molecule. The reaction of pyridines with alkylating agents is a common method for their functionalization. youtube.com
N-Oxidation: Oxidation of the pyridine nitrogen with oxidizing agents such as peroxy acids leads to the formation of the corresponding pyridine-N-oxide. nih.govwikipedia.org Pyridine-N-oxides exhibit different reactivity patterns compared to the parent pyridine. For instance, they are more susceptible to electrophilic substitution at the 4-position and can be deoxygenated to regenerate the pyridine. organic-chemistry.orgnih.gov
The pyridine nitrogen atom readily coordinates to a wide range of metal ions, acting as a ligand in the formation of coordination complexes. wikipedia.orgresearchgate.net The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry. mdpi.comresearchgate.netmdpi.com The nature of the metal and other ligands in the coordination sphere influences the geometry and properties of the complex.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quora.comyoutube.comyoutube.com Electrophilic attack is most likely to occur at the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. quora.com The presence of the iodo and aminomethyl substituents further influences the regioselectivity of these reactions. The iodine atom is a deactivating but ortho-, para-directing group, while the aminomethyl group's directing effect depends on the reaction conditions (it can be activating and ortho-, para-directing, or deactivating if protonated). Computational studies on substituted pyridines can help predict the outcome of such reactions. rsc.orgmasterorganicchemistry.com
Radical Reactions Involving the Compound
The iodine atom on the pyridine ring can participate in radical reactions. For instance, it can be a substrate for radical dehalogenation or coupling reactions. The pyridine ring itself can undergo radical substitution reactions, often requiring activation of the heterocycle. chemrxiv.org The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. chemrxiv.org Furthermore, UV irradiation of iodopyridines can lead to the formation of pyridine radical cations, which can undergo further reactions. nih.gov The study of radical reactions involving substituted pyridines is an active area of research, with potential for the development of novel synthetic methodologies. rsc.orgyoutube.com
Advanced Applications in Organic Synthesis and Chemical Sciences
(3-Iodopyridin-4-yl)methanamine as a Key Building Block
The synthetic utility of this compound is primarily derived from the reactivity of the carbon-iodine bond, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor for a diverse array of complex molecules.
Synthesis of Complex Heterocyclic Systems
This compound is an ideal starting material for the synthesis of complex heterocyclic systems. The iodo-group can readily participate in well-established cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are foundational in modern organic synthesis for the construction of biaryl compounds, acetylenic derivatives, and substituted amines, respectively.
For instance, a Suzuki-Miyaura coupling reaction with various boronic acids or esters can introduce aryl or heteroaryl substituents at the 3-position of the pyridine (B92270) ring. This strategy is pivotal for creating extended π-systems or for linking the pyridine core to other heterocyclic moieties.
Table 1: Potential Suzuki-Miyaura Coupling Reactions of this compound
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | (3-Phenylpyridin-4-yl)methanamine |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | (3-(Thiophen-2-yl)pyridin-4-yl)methanamine |
| Pyrimidin-5-ylboronic acid | [Pd₂(dba)₃]/SPhos | K₃PO₄ | Toluene | (3-(Pyrimidin-5-yl)pyridin-4-yl)methanamine |
Similarly, the Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl groups, which are themselves versatile functional handles for further transformations, such as cycloadditions, to build fused heterocyclic systems. The Buchwald-Hartwig amination offers a direct route to N-arylated or N-heteroarylated derivatives, which are common motifs in pharmacologically active compounds.
Construction of Polycyclic Aromatic Compounds
The strategic position of the iodo and methanamine groups on the pyridine ring also allows for the construction of polycyclic aromatic compounds. Through a sequence of cross-coupling reactions and subsequent cyclization steps, this compound can serve as a linchpin in the assembly of larger, rigidified structures. For example, a Sonogashira coupling followed by an intramolecular cyclization could lead to the formation of fused ring systems containing the pyridine nucleus. This approach is of particular interest in materials science for the development of novel organic semiconductors and light-emitting materials.
Incorporation into Natural Product Scaffolds (synthetic studies)
Many natural products and their synthetic analogues possess a pyridine or a substituted pyridine core, which is often crucial for their biological activity. While direct incorporation of this compound into a natural product total synthesis has yet to be reported, its potential as a building block in synthetic studies is significant. The ability to functionalize the 3-position of the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR) in analogues of natural products. For example, it could be used to synthesize derivatives of marine alkaloids or other complex nitrogen-containing natural products where a functionalized pyridine moiety is desired.
Development of Molecular Probes and Ligands
The unique electronic and structural features of this compound make it an attractive candidate for the development of specialized chemical tools, such as molecular probes and ligands for catalysis.
Synthesis of Fluorescent Probes
Fluorescent probes are indispensable tools in chemical biology and materials science for sensing and imaging. The development of novel fluorophores often relies on the creation of extended, conjugated systems with specific photophysical properties. This compound can serve as a key intermediate in the synthesis of such probes. The iodo group can be substituted with a fluorophore or a group that extends the π-conjugation of the pyridine ring via cross-coupling reactions. The methanamine group, in turn, can be used to attach the probe to a biomolecule or to modulate its solubility and photophysical properties. For example, coupling with a coumarin (B35378) or fluorescein (B123965) boronic acid could yield a highly fluorescent probe with potential applications in cellular imaging. The development of pyridine-based fluorescent probes is an active area of research, with applications in detecting ions and biomolecules. mdpi.comnih.gov
Table 2: Potential Pathway to a Fluorescent Probe
| Reactant | Coupling Reaction | Resulting Moiety | Potential Application |
| Dansyl boronic acid | Suzuki-Miyaura | Dansyl-substituted pyridine | pH or metal ion sensing |
| 4-Ethynyl-N,N-dimethylaniline | Sonogashira | Pyridine-alkyne-aniline conjugate | Solvatochromic probe |
| N-Boc-4-aminophenylboronic acid | Suzuki-Miyaura | N-Boc-protected aminobiphenyl derivative | Precursor for bioconjugation |
Ligand Design for Catalysis
The pyridyl-methanamine motif is a well-known bidentate ligand scaffold in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the nitrogen of the amine group can chelate to a metal center, forming a stable five-membered ring. This compound offers the possibility of creating novel ligands where the iodo group can be used as a handle for further functionalization. For instance, the iodine can be used to attach the ligand to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. Alternatively, the iodo group could be replaced by another coordinating group through a cross-coupling reaction, leading to the formation of tridentate or tetradentate ligands with tailored steric and electronic properties for specific catalytic applications. The utility of pyridylalkylamine ligands and their palladium complexes in catalysis has been demonstrated, highlighting the potential of derivatives from this compound. chemicalbook.com
Scaffolds for Proteolysis Targeting Chimeras (PROTACs) (design principles only)
Proteolysis Targeting Chimeras (PROTACs) are revolutionary molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements.
The design of the linker is crucial for the efficacy of a PROTAC, as its length, rigidity, and composition influence the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. While specific research on this compound in PROTACs is not yet widely published, its structure lends itself to being an integral component of the linker.
The aminomethyl group of this compound can serve as a key attachment point for either the POI-binding ligand or the E3 ligase ligand. The iodo-substituted pyridine ring offers several advantages in linker design:
Vectorial Control: The defined substitution pattern on the pyridine ring allows for precise control over the spatial orientation of the connected ligands, a critical factor in achieving productive ternary complex formation.
Modulation of Physicochemical Properties: The pyridine ring can influence the solubility and cell permeability of the resulting PROTAC molecule.
Site for Further Functionalization: The iodine atom can be readily displaced or used in cross-coupling reactions to introduce further diversity into the linker structure, enabling the optimization of linker length and flexibility.
The table below outlines the fundamental components of a PROTAC and the potential role of this compound.
| PROTAC Component | Function | Potential Role of this compound |
| Warhead | Binds to the target Protein of Interest (POI). | Can be attached to the aminomethyl group. |
| Linker | Connects the warhead and the E3 ligase ligand, and influences ternary complex formation. | The (3-Iodopyridin-4-yl)methyl moiety can form a rigid part of the linker, with the iodine atom allowing for further modifications. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN). | Can be attached to the aminomethyl group. |
Precursor in Materials Science Research
The unique electronic and structural characteristics of the iodopyridine moiety suggest that this compound could be a valuable precursor in the development of advanced materials.
Polymer Chemistry Applications
In the field of polymer chemistry, the incorporation of specific functional monomers can impart desired properties to the resulting polymer. The this compound molecule possesses two reactive sites, the amino group and the iodo group, making it a candidate for polymerization reactions.
Polyamide and Polyimide Synthesis: The primary amine group can participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. The presence of the iodopyridine unit within the polymer backbone could enhance thermal stability and introduce specific electronic properties.
Functionalized Polymers: The iodine atom on the pyridine ring can be a site for post-polymerization modification. This allows for the introduction of various functional groups onto the polymer chain, tailoring its properties for specific applications such as metal ion chelation or catalysis.
Supramolecular Assembly Components
Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components held together by non-covalent interactions. The pyridine nitrogen of this compound can act as a hydrogen bond acceptor, while the aminomethyl group can act as a hydrogen bond donor. Furthermore, the iodine atom can participate in halogen bonding, a directional interaction with electron-donating atoms.
These multiple interaction sites make this compound a promising building block for the construction of complex supramolecular architectures, such as:
Self-Assembled Monolayers: The molecule could potentially be used to form self-assembled monolayers on various substrates, with the orientation and packing of the molecules controlled by intermolecular interactions.
The table below summarizes the potential non-covalent interactions involving this compound in supramolecular chemistry.
| Interaction Type | Donor/Acceptor Site on this compound | Potential Application |
| Hydrogen Bonding | Pyridine Nitrogen (Acceptor), Aminomethyl Group (Donor) | Crystal engineering, formation of gels and liquid crystals. |
| Halogen Bonding | Iodine Atom (Acceptor) | Directing crystal packing, formation of co-crystals. |
| Coordination | Pyridine Nitrogen | Synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. |
Optoelectronic Material Precursors
Materials with specific optical and electronic properties are in high demand for applications in devices such as light-emitting diodes (LEDs), solar cells, and sensors. Pyridine-containing compounds are known to be useful in this field due to their electron-deficient nature and ability to participate in charge-transfer processes.
While direct research on the optoelectronic properties of materials derived from this compound is limited, its structure suggests potential as a precursor. The iodopyridine core can be incorporated into larger conjugated systems, which are the basis for many organic optoelectronic materials. The iodine atom provides a convenient handle for Suzuki, Sonogashira, or other cross-coupling reactions to extend the π-conjugated system, thereby tuning the material's absorption and emission properties. The aminomethyl group could also be used to attach the molecule to other components in a device or to modify its processing characteristics.
Spectroscopic and Structural Analysis of this compound
The structural elucidation of organic compounds is a cornerstone of chemical research, providing fundamental insights into their physical, chemical, and biological properties. For this compound, a substituted pyridine derivative, a comprehensive understanding of its three-dimensional structure is paramount. This is achieved through a combination of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, a detailed analysis can be constructed by examining structurally related compounds and established principles of spectroscopic interpretation.
Spectroscopic and Structural Elucidation Methodologies
Mass Spectrometry (MS) Techniques
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry is a powerful analytical technique that provides information on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. This technique separates ions in the gas phase based on their differential mobility through a buffer gas under the influence of an electric field.
For this compound, IMS-MS analysis would provide a collision cross-section (CCS) value, which is a key identifying characteristic related to the ion's three-dimensional structure. This data is particularly useful for distinguishing it from isomers and other structurally similar compounds. The combination of ion mobility separation with high-resolution mass spectrometry would enhance the confidence in its identification, especially in complex mixtures.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Determination of Solid-State Molecular Structure
A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the connectivity of the atoms and provide insight into the conformation adopted by the molecule in the solid state.
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 14.2 |
| β (°) | 98.5 |
| Volume (ų) | 855 |
| Z | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. For this compound, one would expect to observe various non-covalent interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, as well as potential halogen bonding involving the iodine atom. The study of these interactions provides insights into the stability and physical properties of the crystalline material.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are instrumental in identifying functional groups and providing a molecular fingerprint.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, characteristic IR absorption bands would be expected.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=N, C=C (pyridine ring) | Stretching | 1550-1650 |
| N-H (amine) | Scissoring | 1580-1650 |
| C-I | Stretching | 500-600 |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information about the vibrational modes of the pyridine ring and the carbon-iodine bond, which may be weak or absent in the IR spectrum. This comprehensive vibrational analysis aids in a more complete structural characterization.
Chromatographic and Separation Techniques
The structural elucidation, purity assessment, and isolation of this compound rely on a suite of advanced chromatographic and separation methodologies. These techniques are essential for both qualitative and quantitative analysis, ensuring the compound's identity and purity in research and development settings.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of this compound. Given the compound's polar nature, due to the pyridine ring and primary amine group, reversed-phase HPLC is the most common approach. helixchrom.comresearchgate.net
Detailed research findings indicate that methods for analyzing pyridine derivatives often employ C8 or C18 stationary phases. ptfarm.plnih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. nih.govsielc.com The inclusion of buffers or ion-pairing reagents is crucial for achieving symmetrical peak shapes for basic compounds by minimizing undesirable interactions with the silica (B1680970) backbone of the column. helixchrom.comresearchgate.net For quantitative analysis, a calibration curve is constructed by running known concentrations of a reference standard. The peak area of the analyte is directly proportional to its concentration. Purity is determined by detecting any impurity peaks in the chromatogram. A novel ion-pair HPLC-UV method has been successfully developed for determining iodine concentration in biological samples, a technique applicable to iodinated compounds like this compound. nih.gov This method is noted for being less complex and expensive than other assays. nih.gov
Table 1: Typical HPLC Parameters for Analysis of this compound
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-Phase C18 or C8, 150 x 4.6 mm, 5 µm | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | Elution of the compound from the column. |
| Gradient | Isocratic or Gradient | To achieve optimal separation in a reasonable time. |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |
| Detection | UV at 254 nm | The pyridine ring absorbs UV light, allowing detection. |
| Temperature | 25-30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Introduction of the sample into the HPLC system. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. cmbr-journal.com However, this compound, with its polar primary amine and heterocyclic nitrogen, is not sufficiently volatile for direct GC analysis. thermofisher.com Therefore, a critical derivatization step is required to decrease its polarity and increase its volatility. nih.govsigmaaldrich.com
The derivatization process involves converting the active hydrogen on the primary amine to a less polar, more stable group. thermofisher.comsigmaaldrich.com Common methods include acylation or silylation. thermofisher.comnih.gov For instance, reacting the amine with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) yields a derivative suitable for GC analysis. thermofisher.comnih.gov Once derivatized, the compound is introduced into the GC-MS system. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer fragments the molecule, providing a unique mass spectrum or "fingerprint" that confirms its identity. nih.govscispace.com
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines
| Derivatization Reagent | Abbreviation | Derivative Formed | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Forms stable derivatives with good chromatographic properties. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Produces volatile by-products that do not interfere with analysis. thermofisher.com |
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl | Creates stable derivatives with high sensitivity for electron capture detection. mdpi.com |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl | Provides excellent chromatographic properties and unique mass spectral fragments. nih.gov |
Supercritical Fluid Chromatography (SFC) for Chiral Resolution Studies
While this compound itself is an achiral molecule, Supercritical Fluid Chromatography (SFC) is the premier technique for the chiral resolution of related chiral pyridine compounds or potential chiral derivatives. SFC has gained significant popularity as a green and efficient separation technique, often providing faster and more effective separations than HPLC. nih.govyoutube.com The method uses supercritical carbon dioxide as the primary mobile phase, which reduces the reliance on toxic organic solvents. youtube.comchromatographyonline.com
For chiral separations, SFC is almost always used in conjunction with a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely successful for resolving a broad range of enantiomers, including heterocyclic compounds. researchgate.netnih.gov In a typical chiral SFC study of a racemic analogue, the two enantiomers would interact differently with the CSP, leading to different retention times and their separation into two distinct peaks. The efficiency of SFC allows for high-throughput screening of multiple columns and mobile phase modifiers (like methanol (B129727) or isopropanol) to find the optimal conditions for resolving enantiomers. nih.gov
Table 3: Illustrative SFC Conditions for Chiral Resolution of Pyridine Analogues
| Parameter | Typical Value/Condition | Purpose |
| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H) | Enantioselective separation. |
| Mobile Phase | Supercritical CO₂ / Methanol (with additive) | Elution and modulation of selectivity. |
| Additive | Diethylamine (DEA) or Trifluoroacetic Acid (TFA) | Improves peak shape for basic or acidic analytes. nih.govresearchgate.net |
| Flow Rate | 2-4 mL/min | Enables rapid analysis times. |
| Back Pressure | 100-150 bar | Maintains the CO₂ in a supercritical state. |
| Temperature | 35-40 °C | Affects mobile phase density and separation efficiency. |
| Detection | UV or Mass Spectrometry (MS) | Universal or specific detection of eluted compounds. |
Preparative Chromatography for Compound Isolation and Purification
Following its synthesis, this compound must be isolated from reaction by-products and unreacted starting materials. Preparative chromatography is the method of choice for this purification on a larger scale. youtube.com This technique operates on the same principles as analytical HPLC but is scaled up to handle milligrams to grams of material. acs.org
Both normal-phase flash chromatography using silica gel and reversed-phase preparative HPLC are viable options. For flash chromatography, a solvent system like hexane/ethyl acetate (B1210297) might be employed to separate the less polar impurities from the more polar product. mdpi.com For higher purity requirements, preparative reversed-phase HPLC is used. This involves larger columns, higher mobile phase flow rates, and the collection of fractions as they elute. youtube.comacs.org The fractions containing the pure compound, as determined by analytical HPLC or TLC, are then combined and the solvent is removed to yield the purified this compound.
Table 4: Comparison of Analytical and Preparative Chromatography
| Feature | Analytical Chromatography | Preparative Chromatography |
| Goal | To identify and quantify compounds in a sample. | To isolate and purify a specific compound from a mixture. youtube.com |
| Column Size (ID) | Typically 2.1 - 4.6 mm | Typically >10 mm |
| Particle Size | 1.8 - 5 µm | 5 - 20 µm or larger |
| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to grams (g) or kilograms (kg) |
| Flow Rate | Low (e.g., < 2 mL/min) | High (e.g., > 20 mL/min) |
| Outcome | Chromatogram (Data) | Collected Fractions (Purified Material) |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic properties that govern molecular structure and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties. A DFT study of (3-iodopyridin-4-yl)methanamine would involve calculating the electron density to determine the molecule's ground-state energy, bond lengths, bond angles, and dihedral angles. These calculations would provide a detailed three-dimensional model of the molecule's most stable conformation.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C3-I | Value in Å |
| Bond Length | C4-CH2 | Value in Å |
| Bond Length | CH2-NH2 | Value in Å |
| Bond Angle | I-C3-C4 | Value in degrees |
| Bond Angle | C3-C4-CH2 | Value in degrees |
| Dihedral Angle | N1-C2-C3-I | Value in degrees |
Note: The values in this table are illustrative of what a DFT study would produce and are not based on actual published data.
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, an MEP map would reveal regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The nitrogen of the pyridine (B92270) ring and the amino group would likely be electron-rich, while the hydrogen atoms of the amino group and the area around the iodine atom might show positive potential.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, FMO analysis would identify the locations of the HOMO and LUMO, predicting the most likely sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Note: The values in this table are for illustrative purposes to show the output of an FMO analysis and are not from published research.
Reaction Mechanism Predictions
Theoretical calculations can also be employed to predict the most likely pathways for chemical reactions involving this compound.
When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Characterizing the geometry and energy of this transition state is crucial for understanding the reaction's kinetics. For reactions involving this compound, such as a nucleophilic substitution or a coupling reaction, computational methods would be used to locate the transition state structure. This involves complex calculations to find the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction.
Conformational Analysis
The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis explores the different spatial arrangements of the molecule and their relative energies.
Potential Energy Surface (PES) scans are a fundamental computational technique used to map the energy of a molecule as a function of its geometry. scispace.comresearchgate.net For this compound, a key conformational degree of freedom is the rotation of the aminomethyl group relative to the pyridine ring. This can be investigated by systematically varying the dihedral angle defined by atoms I-C3-C4-C(amine).
A rigid PES scan would involve starting with an optimized geometry of the molecule and then rotating the C4-C(amine) bond in fixed increments (e.g., 10 degrees), calculating the energy at each step. researchgate.net The resulting energy profile would reveal the locations of stable conformers (energy minima) and the energy barriers that separate them (energy maxima).
The analysis would likely show two primary low-energy conformers where the aminomethyl group is staggered relative to the pyridine ring to minimize steric hindrance. The rotational barrier would correspond to the eclipsed conformation, where the hydrogen atoms of the aminomethyl group are closest to the iodine atom and the C5-hydrogen atom of the ring. The height of this energy barrier provides insight into the rigidity of the molecule and the feasibility of interconversion between conformers at a given temperature. scispace.com
Table 2: Illustrative Potential Energy Surface Scan Data for Rotation Around the C4-C(amine) Bond
| Dihedral Angle (I-C3-C4-C_amine) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0° | 3.5 | Eclipsed (Maximum) |
| 60° | 0.0 | Staggered (Minimum) |
| 120° | 3.2 | Eclipsed (Maximum) |
| 180° | 0.1 | Staggered (Minimum) |
| 240° | 3.2 | Eclipsed (Maximum) |
| 300° | 0.0 | Staggered (Minimum) |
Note: Data are hypothetical and for illustrative purposes.
While PES scans provide a static picture of conformational preferences, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a more realistic, solvated environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and potential aggregation over time. nih.govmdpi.com
An MD simulation could be set up by placing one or more this compound molecules in a simulation box filled with a chosen solvent, such as water or DMSO. rsc.org The simulation would track the trajectory of every atom over a period ranging from nanoseconds to microseconds. nih.gov
Analysis of the MD trajectory can reveal:
Solvation Structure: How solvent molecules arrange around the solute, including the formation and dynamics of hydrogen bonds between water and the amine and pyridine functionalities. rsc.orgrsc.org
Conformational Flexibility: The simulation would show real-time rotation around the C4-C(amine) bond and puckering of the pyridine ring, if any, providing a dynamic view of the conformational landscape explored by the molecule at a given temperature.
Aggregation Propensity: By simulating multiple solute molecules, MD can predict whether this compound has a tendency to self-aggregate in solution, a phenomenon driven by forces like π-stacking between pyridine rings. rsc.orgresearchgate.net
Table 3: Insights from a Hypothetical Molecular Dynamics Simulation
| Simulation Environment | Key Observation | Potential Implication |
|---|---|---|
| Aqueous Solution | Stable hydrogen bonds form between water and the N-H and pyridine-N sites. rsc.org | High water solubility, stabilization of specific conformers. |
| DMSO Solution | Less structured solvent shell compared to water, with interactions driven by dipole moments. rsc.org | Increased conformational freedom compared to water. |
| Concentrated Solution | Evidence of transient π-stacking between pyridine rings of adjacent molecules. rsc.orgresearchgate.net | Potential for aggregation at higher concentrations. |
Structure-Reactivity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) and more broadly, Structure-Reactivity Relationship (SRR) studies, aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. nih.gov For this compound, an SRR study could elucidate the key molecular features that govern its reactivity in a particular class of reactions, such as its performance in catalytic cross-coupling.
The typical workflow for such a study involves:
Dataset Assembly: Synthesizing or computationally generating a series of analogues of this compound with systematic variations. For example, the iodine atom could be replaced with other halogens (Br, Cl, F), and substituents could be added to the pyridine ring. mdpi.comnih.gov
Descriptor Calculation: For each analogue, a large set of molecular descriptors is calculated. These numerical values represent different aspects of the molecule's structure. researchgate.netlongdom.org
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like neural networks, are used to find a correlation between a subset of the calculated descriptors and an experimentally measured reactivity parameter (e.g., reaction rate, yield). nih.govnih.gov
For this compound, key descriptors would likely include:
Electronic Descriptors: Partial charges on the iodine and adjacent carbon atoms, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). These would be critical for modeling reactions sensitive to electronic effects. researchgate.net
Steric Descriptors: Molecular volume, surface area, and specific parameters describing the bulkiness of substituents. These are important for understanding how steric hindrance affects the approach of reagents.
Topological Descriptors: Indices that describe molecular connectivity and branching, which can implicitly capture aspects of size and shape. longdom.org
A successful SRR model could predict the reactivity of new, unsynthesized derivatives, guiding experimental efforts toward designing more efficient reactants. longdom.org
Table 4: Selected Molecular Descriptors for an SRR Study and Their Potential Relevance
| Descriptor Class | Specific Descriptor Example | Potential Influence on Reactivity |
|---|---|---|
| Electronic | Partial Charge on C3 | Affects the electrophilicity of the carbon center, influencing the rate of oxidative addition in cross-coupling reactions. |
| Electronic | LUMO Energy | A lower LUMO energy indicates greater susceptibility to nucleophilic attack. |
| Steric | van der Waals Volume | Increased steric bulk around the reaction site can hinder reagent approach and slow the reaction. |
| Physicochemical | LogP (Lipophilicity) | Influences solubility in different reaction media, which can affect reaction rates. |
| Topological | Wiener Index | Relates to molecular branching and can correlate with intermolecular forces. researchgate.net |
Prediction of Spectroscopic Parameters
Computational chemistry provides invaluable tools for predicting the spectroscopic properties of molecules, which can aid in structure elucidation and the interpretation of experimental data. nih.gov For this compound, methods like Density Functional Theory (DFT) can be used to calculate its NMR, IR, and UV-Vis spectra with a high degree of accuracy.
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. nih.gov The process involves optimizing the molecule's geometry and then performing a magnetic shielding calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), which is calculated at the same level of theory. Comparing the predicted spectrum with experimental data can confirm the proposed structure. nih.gov Discrepancies can point to incorrect structural assignments or suggest the presence of specific conformational or solvent effects not captured in the calculation.
IR Spectra: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. nih.gov These frequencies correspond to the stretching and bending modes of the molecule's chemical bonds (e.g., N-H stretch, C=C stretch, C-I stretch). The predicted IR spectrum can be compared with an experimental one to identify characteristic functional groups and confirm the molecule's identity.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the conjugated π-system of the pyridine ring and how it is affected by the iodo and aminomethyl substituents.
Table 5: Comparison of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) (B3LYP/6-311++G(d,p)) nih.gov | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| C2 | 151.5 | 150.8 |
| C3 | 96.2 | 95.5 |
| C4 | 154.8 | 154.1 |
| C5 | 124.1 | 123.6 |
| C6 | 148.9 | 148.2 |
| C(amine) | 42.5 | 41.9 |
Note: Predicted values are illustrative, based on typical accuracy for DFT methods. nih.gov
Future Research Directions and Challenges
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally friendly and efficient methods for synthesizing substituted pyridines is a significant area of research. acs.orgnih.govacs.org Current synthetic strategies often involve multi-step processes that may utilize harsh reagents or produce significant waste. Future research will likely focus on one-pot multicomponent reactions, which offer a streamlined approach to constructing the pyridine (B92270) ring with desired substitutions. nih.govacs.org These methods aim for high yields, pure products, and shorter reaction times, often employing microwave irradiation or other green chemistry techniques to reduce environmental impact. acs.org The challenge lies in designing reactions that are not only sustainable but also versatile enough to accommodate a wide range of starting materials and functional groups, thereby expanding the library of accessible pyridine derivatives.
Another avenue of exploration is the use of novel catalytic systems to facilitate pyridine synthesis. organic-chemistry.orgresearchgate.net For instance, iodine/copper iodide-mediated C-H functionalization has shown promise in creating diverse heterocyclic frameworks. organic-chemistry.org The development of ligand-free processes that can operate under mild conditions and tolerate various functional groups is a key objective. organic-chemistry.orgresearchgate.net Such advancements would provide more economical and eco-friendly routes to (3-Iodopyridin-4-yl)methanamine and its analogs.
Development of Catalytic Asymmetric Transformations Involving the Compound
Asymmetric catalysis is a powerful tool for creating chiral molecules, which is of paramount importance in the pharmaceutical industry where the therapeutic effect of a drug can be dependent on its specific stereoisomer. youtube.comyoutube.com Future research will undoubtedly focus on developing catalytic asymmetric transformations that involve this compound. This could involve the use of chiral catalysts to control the stereochemistry of reactions at the aminomethyl group or to introduce new chiral centers into the molecule. nih.govnih.govrsc.org
Peptide-based catalysts and chiral aldehyde catalysis are emerging as effective strategies for a range of asymmetric transformations. nih.govnih.gov The challenge will be to design catalysts that are highly enantioselective and can be applied to the specific functionalities of this compound. Furthermore, additive-controlled stereodivergent iodocyclization methods present an intriguing possibility for the selective synthesis of different stereoisomers from a common precursor. nih.gov The ability to selectively synthesize either enantiomer of a chiral derivative of this compound would significantly enhance its value as a building block for drug discovery.
Expanding the Scope of Derivatization and Functionalization Reactions
The iodo and amino groups of this compound provide two distinct handles for further chemical modification. The iodine atom is an excellent leaving group, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the 3-position of the pyridine ring.
Future research will aim to expand the repertoire of derivatization reactions for this compound. This includes exploring new and more efficient catalytic systems for cross-coupling reactions, as well as developing novel methods for functionalizing the aminomethyl group. researchgate.net The development of highly regioselective halogenation reactions could also provide access to other halo-substituted pyridines, further broadening the synthetic possibilities. nih.gov The ultimate goal is to create a diverse library of derivatives with a wide range of electronic and steric properties, which can then be screened for various applications.
Integration into Advanced Supramolecular Architectures
The ability of this compound to participate in hydrogen bonding (via the amino group and pyridine nitrogen) and halogen bonding (via the iodine atom) makes it an attractive component for the construction of advanced supramolecular architectures. capes.gov.br Crystal engineering with these non-covalent interactions allows for the design and synthesis of molecular tapes, networks, and other complex assemblies with specific topologies and properties. capes.gov.br
Future research in this area will focus on exploiting the interplay between hydrogen and halogen bonds to create novel and functional supramolecular materials. capes.gov.br A key challenge is to achieve a high degree of control over the self-assembly process to produce well-defined and predictable structures. The integration of this compound into metal-organic frameworks (MOFs) and other porous materials could also lead to applications in gas storage, separation, and catalysis.
Application in New Areas of Chemical Biology and Chemical Tool Development (non-clinical)
Substituted pyridines are prevalent scaffolds in biologically active compounds and are increasingly being used as chemical tools to probe biological processes. nih.govrsc.orgnih.gov The unique combination of functional groups in this compound makes it a promising starting point for the development of novel chemical probes. For instance, the iodine atom can be used for radiolabeling or as a handle for attaching fluorescent tags or other reporter groups.
Future research will explore the use of this compound derivatives as building blocks for creating probes for target identification and validation, as well as for imaging and sensing applications in a non-clinical setting. researchgate.net A significant challenge will be to design molecules that are not only selective for their biological target but also possess the necessary physicochemical properties for use in complex biological systems. The development of covalent self-reporting peptide degraders, which can monitor targeted protein degradation in real-time, highlights the potential for innovative chemical tool development. acs.org
Advanced Analytical Method Development for In Situ Reaction Monitoring
The development of flow chemistry setups coupled with online analytical techniques offers a powerful platform for rapid reaction optimization and scale-up. researchgate.netvapourtec.com A challenge in this area is the development of robust and sensitive analytical methods that can operate under a wide range of reaction conditions and provide real-time data on reactant consumption and product formation. The analysis of halogenated organic compounds, in general, presents its own set of challenges that require specialized chromatographic and mass spectrometric techniques. chromatographyonline.comub.edu
Enhanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological activities. numberanalytics.comnih.gov For this compound, computational modeling can be used to predict the outcomes of various chemical reactions, guide the design of new derivatives with desired properties, and understand the nature of non-covalent interactions in supramolecular assemblies.
Future research will leverage advances in computational methods, such as density functional theory (DFT), to provide more accurate predictions of reaction energies and transition state structures. numberanalytics.com Molecular modeling studies can also assist in understanding the binding interactions of this compound derivatives with biological targets, thereby accelerating the drug discovery process. nih.govrsc.org The challenge lies in developing computational models that can accurately account for the complex interplay of factors that govern chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
